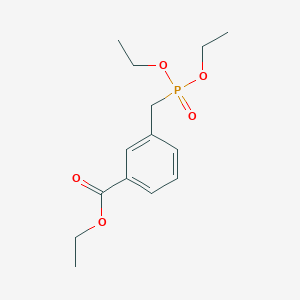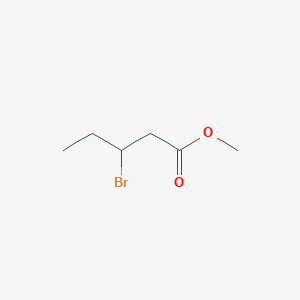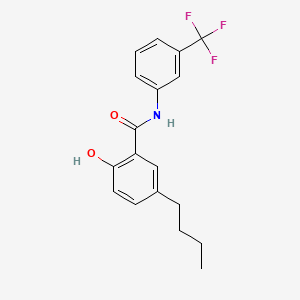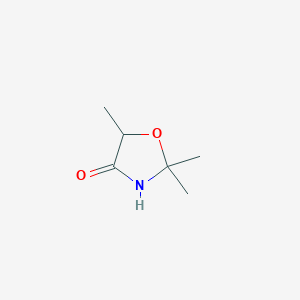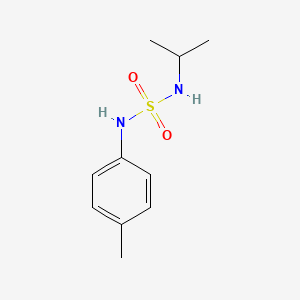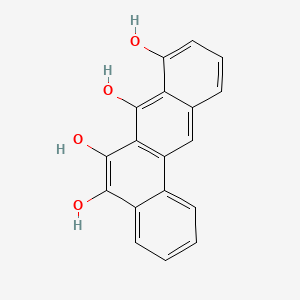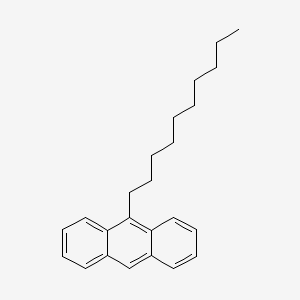
9-Decylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decylanthracene is an organic compound with the molecular formula C24H30. It is a derivative of anthracene, where a decyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its photophysical properties and has been studied for various applications, including its use in optical storage devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-decylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{10}\text{H}{21}\text{Cl} \rightarrow \text{C}{24}\text{H}{30} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Decylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9-Decylanthracene has been extensively studied for its photophysical properties. Some key applications include:
Optical Storage: It has been used in high-density 3D optical storage devices due to its ability to form photodimers.
Organic Light Emitting Diodes (OLEDs): Its derivatives are used in OLEDs for blue light emission.
Photon Upconversion: It is utilized in triplet–triplet annihilation photon upconversion systems.
Mécanisme D'action
The mechanism of action of 9-decylanthracene in its applications primarily involves its photophysical properties. When exposed to light, it can undergo photodimerization, forming dimers that can revert to monomers upon exposure to specific wavelengths of light. This reversible photoreaction is crucial for its use in optical storage devices .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9-Decyloxyanthracene: Similar to 9-decylanthracene but with an oxygen atom in the decyl chain, affecting its photophysical properties.
9-Methoxyanthracene: Another derivative with different substituents affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific decyl substitution, which imparts distinct photophysical properties, making it suitable for specialized applications such as high-density optical storage and OLEDs.
Propriétés
Numéro CAS |
76881-11-3 |
|---|---|
Formule moléculaire |
C24H30 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
9-decylanthracene |
InChI |
InChI=1S/C24H30/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-10-14-20(22)19-21-15-11-13-17-23(21)24/h10-17,19H,2-9,18H2,1H3 |
Clé InChI |
QDYQFGPPJYKEMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



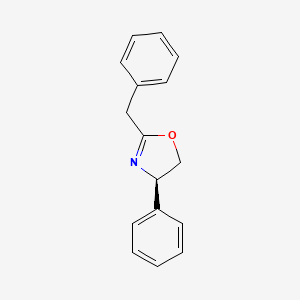
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)


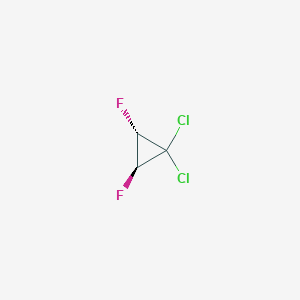
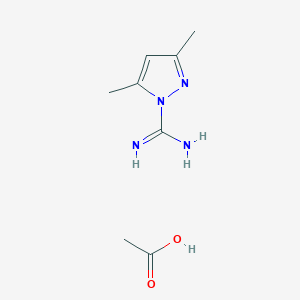
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
